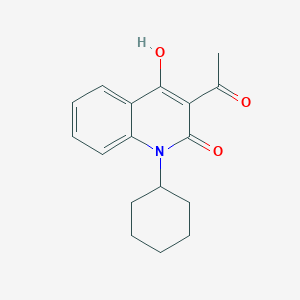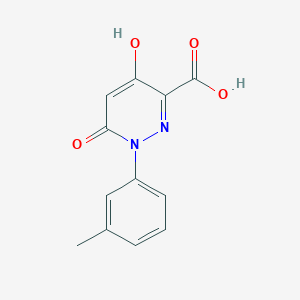![molecular formula C13H19ClN2O3 B1441799 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-25-6](/img/structure/B1441799.png)
3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride, also known as NPEP hydrochloride, is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields of research and industry. It is a member of the piperidine chemical family, which are structural components of piperine, a plant extract from the genus Piper, or pepper .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH 2 -) and one amine group (-NH-) .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular formula of 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is C13H19ClN2O3 and its molecular weight is 286.75 g/mol.Scientific Research Applications
Pharmacology
3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride: has been identified as a compound with potential pharmacological applications. Its piperidine moiety is a common structural feature in many pharmaceuticals, indicating its significance in drug design and development . The compound’s ability to interact with various biological targets can be harnessed to create new medications.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. It can undergo various chemical reactions, including cyclization and amination, to produce novel organic compounds. Its structure is particularly useful for the synthesis of complex molecules with potential activity in medicinal chemistry .
Medicinal Chemistry
The piperidine derivative is crucial in medicinal chemistry for the construction of drug molecules. It’s involved in the synthesis of compounds that show activity against targets like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important in cancer therapy .
Chemical Engineering
In chemical engineering, 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride can be used to develop processes for the large-scale production of pharmaceuticals. Its properties allow for its use in process optimization and quality control, ensuring the efficient manufacture of high-purity compounds .
Biochemistry
Biochemically, this compound can be used to study enzyme-substrate interactions due to its structural similarity to certain substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Analytical Chemistry
Analytically, 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride can be used as a standard or reference compound in various chromatographic and spectroscopic methods. This helps in the identification and quantification of similar compounds in complex mixtures .
Mechanism of Action
The mode of action of a piperidine derivative would depend on its specific structure and the functional groups it contains. These compounds can interact with various biological targets, leading to changes in cellular processes and physiological responses .
The pharmacokinetics of a piperidine derivative, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its molecular structure, the route of administration, and the patient’s physiological condition .
The action environment of a piperidine derivative can be influenced by various factors, including the pH of the environment, the presence of other substances, and the specific characteristics of the biological target .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
3-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-4-1-5-13(9-12)18-8-6-11-3-2-7-14-10-11;/h1,4-5,9,11,14H,2-3,6-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPRMIXHWQBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)
![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)






![2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline](/img/structure/B1441733.png)


![Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B1441737.png)